Sodium 5-oxaspiro[2.3]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-oxaspiro[23]hexane-1-carboxylate is a chemical compound characterized by a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxaspiro[2.3]hexane-1-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with appropriate reagents to form the spirocyclic structure. One common method involves the use of lithium diisopropylamide in an aprotic medium to induce isomerization . Another approach includes bromohydroxylation followed by dehydrobromination or direct epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for isomerization, N-bromosuccinimide for bromohydroxylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives and other spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 5-oxaspiro[2.3]hexane-1-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar in structure but with a methyl group instead of sodium.
1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological interactions compared to its methyl or nitrile counterparts .
Eigenschaften
Molekularformel |
C6H7NaO3 |
---|---|
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
sodium;5-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C6H8O3.Na/c7-5(8)4-1-6(4)2-9-3-6;/h4H,1-3H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
DSCZTAZTSHTKLW-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C12COC2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.